molecular formula C15H21Cl3 B3057185 Benzene, 1,3,5-tris(1-chloro-1-methylethyl)- CAS No. 77367-66-9

Benzene, 1,3,5-tris(1-chloro-1-methylethyl)-

Cat. No.: B3057185
CAS No.: 77367-66-9
M. Wt: 307.7 g/mol
InChI Key: SRNQAQUOOIZPJL-UHFFFAOYSA-N
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Description

Benzene, 1,3,5-tris(1-chloro-1-methylethyl)- is an organic compound with the molecular formula C15H21Cl3 It is a derivative of benzene where three hydrogen atoms are replaced by 1-chloro-1-methylethyl groups at the 1, 3, and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,3,5-tris(1-chloro-1-methylethyl)- typically involves the alkylation of benzene with 1-chloro-1-methylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled temperature and pressure conditions to ensure the selective substitution at the 1, 3, and 5 positions.

Industrial Production Methods: In an industrial setting, the production of Benzene, 1,3,5-tris(1-chloro-1-methylethyl)- follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of benzene and 1-chloro-1-methylethyl chloride into a reactor with a Lewis acid catalyst. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials.

Types of Reactions:

    Substitution Reactions: Benzene, 1,3,5-tris(1-chloro-1-methylethyl)- can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction Reactions: Reduction of Benzene, 1,3,5-tris(1-chloro-1-methylethyl)- can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst to yield the corresponding hydrocarbons.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (RSH) under basic conditions.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic or neutral conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products:

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of hydrocarbons.

Scientific Research Applications

Benzene, 1,3,5-tris(1-chloro-1-methylethyl)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene, 1,3,5-tris(1-chloro-1-methylethyl)- involves its interaction with molecular targets through its functional groups. The chlorine atoms can participate in nucleophilic substitution reactions, while the benzene ring can undergo electrophilic aromatic substitution. The compound’s effects are mediated through these chemical interactions, influencing various molecular pathways.

Comparison with Similar Compounds

    Benzene, 1,3,5-tris(1-methylethyl)-: Similar structure but with 1-methylethyl groups instead of 1-chloro-1-methylethyl groups.

    Benzene, 1,3,5-tris(1-bromo-1-methylethyl)-: Similar structure but with 1-bromo-1-methylethyl groups instead of 1-chloro-1-methylethyl groups.

    Benzene, 1,3,5-tris(1-fluoro-1-methylethyl)-: Similar structure but with 1-fluoro-1-methylethyl groups instead of 1-chloro-1-methylethyl groups.

Uniqueness: Benzene, 1,3,5-tris(1-chloro-1-methylethyl)- is unique due to the presence of chlorine atoms, which impart distinct reactivity and chemical properties compared to its analogs with different halogen substituents. The chlorine atoms enhance the compound’s ability to participate in nucleophilic substitution reactions and influence its overall chemical behavior.

Properties

IUPAC Name

1,3,5-tris(2-chloropropan-2-yl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21Cl3/c1-13(2,16)10-7-11(14(3,4)17)9-12(8-10)15(5,6)18/h7-9H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRNQAQUOOIZPJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CC(=C1)C(C)(C)Cl)C(C)(C)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Cl3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10472259
Record name 1,3,5-Tris(1-chloro-1-methylethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77367-66-9
Record name 1,3,5-Tris(1-chloro-1-methylethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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